N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide
Overview
Description
The compound “N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide” is a complex organic molecule that contains several functional groups and aromatic rings . It includes a benzoxazole ring, which is a type of heterocyclic compound, and a furamide group, which is a derivative of furan. The molecule also contains bromine and chlorine substituents, which can significantly affect its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzoxazole and furan rings), which contribute to the compound’s stability. The bromine and chlorine atoms are likely to be ortho or para directors due to their electron-withdrawing nature, influencing the sites of reactivity on the aromatic rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzoxazole ring, the furamide group, and the halogen substituents. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups (like the amide) could increase the compound’s melting point and boiling point. The halogen substituents might increase the compound’s density compared to similar compounds without halogens .Safety and Hazards
Future Directions
The study of benzoxazole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the potential biological or pharmacological activities of this compound. Additionally, studies could investigate the compound’s reactivity and properties further, or develop more efficient synthesis methods .
properties
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClN3O5/c19-9-1-3-12(20)11(7-9)18-22-13-8-10(2-4-14(13)28-18)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPWZHHODSGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360357 | |
Record name | N-[2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5765-66-2 | |
Record name | N-[2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.